2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-2-28-20-10-6-5-9-19(20)23-21(27)15-26-13-11-16(12-14-26)22-24-17-7-3-4-8-18(17)25-22/h3-10,16H,2,11-15H2,1H3,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRVQBKEZIZTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reactions carried out at reflux temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as NMR spectroscopy and mass spectrometry, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The acetamide group can contribute to the compound’s solubility and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives documented in the evidence. Below is a comparative analysis:
Physicochemical and Spectral Comparisons
- Melting Points : Compounds with electron-withdrawing groups (e.g., 9c with Br, mp ~200–220°C) exhibit higher melting points than those with electron-donating groups (e.g., 9d with methyl, mp ~180–190°C) .
- Spectral Data :
- IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) are consistent across acetamide derivatives .
- NMR : Piperidine protons in BF22572 resonate at δ 1.5–2.5 ppm, while 2-ethoxyphenyl protons in the target compound would show distinct signals at δ 1.3–1.5 ppm (CH3) and δ 3.4–4.0 ppm (OCH2) .
Functional Group Impact
- 2-Ethoxyphenyl vs.
- Triazole vs. Thiazole : Triazole-containing compounds (e.g., 9a–e) exhibit stronger hydrogen-bonding capacity compared to thiazole derivatives, influencing target binding .
Q & A
Q. What are the common synthetic routes for synthesizing 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide, and what reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions to link the benzodiazole and piperidine moieties.
- Amide bond formation between the piperidine intermediate and the 2-ethoxyphenyl group, often using activating agents like EDC/HOBt . Critical conditions include:
- Temperature control (e.g., 0–5°C for sensitive intermediates) .
- Solvent selection (e.g., DMF or acetonitrile for polar intermediates) .
- pH adjustment to prevent undesired side reactions during cyclization .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the benzodiazole and piperidine groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . Purity is assessed via HPLC with UV detection (≥95% purity threshold) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in analytical data (e.g., NMR shifts or mass spec fragments) observed during structural elucidation?
- Cross-validation : Combine NMR, MS, and X-ray crystallography (if crystalline) to confirm assignments .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- Isotopic labeling : Trace unexpected fragments in mass spectra (e.g., sulfur isotopes in thieno-pyrimidine analogs) .
Q. What strategies are recommended for optimizing the reaction conditions in the final coupling step to enhance regioselectivity and minimize by-products?
- Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura coupling of aromatic rings .
- Solvent polarity : Higher polarity solvents (e.g., DMSO) improve solubility of intermediates .
- Temperature gradients : Gradual heating (e.g., 25°C → 80°C) reduces decomposition of heat-sensitive reagents .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, given its structural features?
- Enzyme inhibition assays : Target kinases or proteases due to the compound’s heterocyclic core .
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
- Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with biological targets (e.g., GPCRs) .
Data Contradiction Analysis
Q. How should conflicting data on reaction yields or bioactivity results be addressed?
- Reproducibility checks : Verify results across independent labs with standardized protocols .
- Batch analysis : Compare purity levels of different synthetic batches using HPLC-MS .
- Meta-analysis : Review literature on structurally analogous compounds (see Table 1) to identify trends or outliers .
Structural Analogues and Comparative Data
Table 1 : Structurally related compounds and their key features
| Compound Name | Molecular Formula | Key Features | Potential Activity | Source |
|---|---|---|---|---|
| N-(3-ethylphenyl)-2-[3-(2-methylpropyl)... | C₂₁H₂₅N₃O₂S | Thieno-pyrimidine core, lipophilic sidechain | Kinase inhibition | |
| 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]... | C₂₃H₂₁N₃O₃S₂ | Sulfur-rich heterocycle, methoxy groups | Anticancer | |
| N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo... | C₂₁H₂₁N₅OS₂ | Pyrazole-benzo[d]thiazole hybrid | Antimicrobial |
Methodological Guidance
Q. How to design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) buffers at 40°C for 24 hours .
- LC-MS monitoring : Track degradation products (e.g., hydrolysis of the acetamide group) .
- Kinetic analysis : Calculate half-life (t½) using Arrhenius plots for thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
